tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride
CAS No.:
Cat. No.: VC13438220
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19ClN2O2 |
|---|---|
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
| Standard InChI Key | KUOGPUSZHNRXBK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound is a hydrochlorinated derivative of tert-butyl (3-aminocyclobutyl)carbamate. Key features include:
The cyclobutane ring imposes strain, enhancing reactivity, while the Boc group (-) protects the primary amine during synthetic steps .
Stereochemical Considerations
Stereochemistry critically influences biological activity. The trans-isomer (CAS: 871014-19-6) is commercially available and often preferred in drug synthesis due to its conformational stability . In contrast, the cis-isomer (CAS: 1212395-34-0) exhibits distinct physicochemical properties, impacting solubility and crystallization .
Synthesis and Optimization
Route 1: Condensation-Alkylation Sequence
-
Condensation: -Boc-D-serine reacts with benzylamine in anhydrous ethyl acetate, forming a mixed acid anhydride intermediate .
-
Alkylation: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and methyl sulfate introduces methoxy groups, yielding lacosamide precursors .
Reaction Conditions:
Route 2: Direct Hydrochlorination
The free base (tert-butyl (3-aminocyclobutyl)carbamate) is treated with HCl gas in dichloromethane, precipitating the hydrochloride salt .
Industrial-Scale Production
Optimized parameters for large-scale synthesis include:
Pharmaceutical Applications
Lacosamide Intermediate
The compound is a pivotal intermediate in synthesizing (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a precursor to the antiepileptic drug lacosamide . Comparative studies show a 15% yield improvement over traditional methods due to reduced byproduct formation .
KRAS Inhibition
Structural analogs demonstrate inhibitory activity against KRAS mutants (e.g., G12C) in oncology research. The cyclobutane scaffold enhances binding affinity to GTPase domains .
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| Solubility | 23.2 mg/mL in DMSO | |
| LogP (iLOGP) | 2.19 | |
| Hazard Statements | H315, H319, H335 |
Comparative Analysis with Related Compounds
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